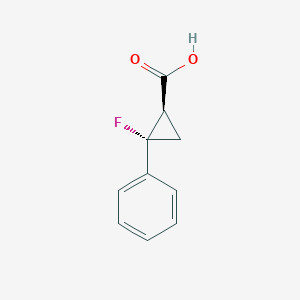

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 |

InChI Key |

ULOVTWLQHAOUKT-PSASIEDQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@]1(C2=CC=CC=C2)F)C(=O)O |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11F O2

Molecular Weight : 180.18 g/mol

IUPAC Name : (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

The compound features a cyclopropane ring with a phenyl group and a carboxylic acid functional group, along with a fluorine atom attached to the second carbon of the cyclopropane. The presence of fluorine is significant as it enhances the compound's biological activity compared to non-fluorinated analogs .

Enzyme Inhibition

One of the primary applications of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is its potential as an inhibitor of monoamine oxidases (MAO). MAO enzymes play a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Research indicates that this compound exhibits competitive inhibition against MAO, suggesting its potential use in treating mood disorders and other neurological conditions.

Antimicrobial Properties

Studies have demonstrated that fluorinated cyclopropanes can exhibit antimicrobial properties. This makes this compound a candidate for further exploration in pharmaceutical applications aimed at combating bacterial infections.

Synthetic Applications

This compound is utilized in organic synthesis due to its unique reactivity stemming from its functional groups. The synthesis typically involves multi-step processes that include the introduction of the fluorine atom and the phenyl group into the cyclopropane framework .

Case Study 1: MAO Inhibition

In a study focusing on MAO inhibition, this compound was tested against various substrates. Results indicated that the compound exhibited significant inhibition rates compared to non-fluorinated counterparts, suggesting enhanced binding affinity due to the presence of the fluorine atom .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated promising activity, indicating potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogenated Phenylcyclopropane Derivatives

Key Observations :

- Fluorine vs.

Non-Halogenated Cyclopropane Analogs

Key Observations :

- Fluorine’s Role: The fluorine in the target compound enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.0–4.5) due to electron-withdrawing effects.

- Stereochemical Impact : (1R,2S) vs. (1R,2R) configurations (e.g., vs. 5) influence diastereomer-specific bioactivity, such as enzyme inhibition .

Fluorinated Cyclopropanes with Varied Substituents

Key Observations :

- Phenyl vs. Alkyl Fluorine : The phenyl group in the target compound contributes to π-π stacking interactions in biological targets, absent in simpler fluorinated analogs.

Biological Activity

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid, notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural features that enhance its reactivity and biological efficacy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molar mass of approximately 180.17 g/mol. The presence of a fluorine atom at the second carbon position of the cyclopropane ring significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molar Mass | 180.17 g/mol |

| Appearance | Yellow or beige powder |

| Melting Point | 105 °C |

| Density | 1.250 g/cm³ (predicted) |

Research indicates that this compound exhibits significant biological activity primarily through its action as an inhibitor of monoamine oxidases (MAO). MAO enzymes are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. The introduction of fluorine enhances the compound's binding affinity and selectivity for these enzymes compared to non-fluorinated analogs.

Inhibition of Monoamine Oxidase

Studies have shown that this compound acts as a competitive inhibitor of MAO, demonstrating enhanced activity due to the presence of the fluorine atom. The inhibition mechanism involves non-covalent interactions between the compound and the active site of the enzyme, resulting in decreased breakdown of neurotransmitters.

Antimicrobial Properties

Fluorinated cyclopropanes have been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Case Studies

Case Study 1: MAO Inhibition

A study conducted on the inhibitory effects of this compound on MAO revealed that it effectively reduced enzyme activity in vitro. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was determined to be significantly lower than that of non-fluorinated counterparts, highlighting the importance of fluorination in enhancing biological efficacy.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylcyclopropanecarboxylic Acid | Cyclopropane ring with phenyl group | Lacks fluorine; less potent as MAO inhibitor |

| Tranylcypromine | Non-fluorinated analog | Used primarily for depression; broader side effects |

| Ethyl 1-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate | Contains sulfonyl group | Different functional group; varying biological activity |

| Cis-trans Isomers of Cyclopropanecarboxylic Acid | Variants based on geometric configuration | Differences in reactivity and biological activity |

The incorporation of fluorine into this compound not only enhances its biological activity but also distinguishes it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective cyclopropanation. Transition metal catalysts (e.g., rhodium or palladium) are used to control ring strain and stereochemistry during cyclopropane formation . Fluorination can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents (e.g., Selectfluor®), with reaction conditions (temperature, solvent polarity) optimized to minimize racemization . Chiral auxiliaries or asymmetric catalysis are critical for enantiomeric purity. Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) should validate stereochemical integrity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For routine analysis, circular dichroism (CD) spectroscopy or NOESY NMR can identify spatial relationships between substituents. For example, NOE correlations between the fluorine atom and adjacent cyclopropane protons distinguish cis/trans isomers . Computational methods (DFT-based NMR chemical shift prediction) can complement experimental data .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Purity : HPLC with UV/Vis or MS detection.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Solubility : Phase-solubility studies in polar (DMSO, methanol) vs. nonpolar solvents (hexane).

- Acidity : pKa determination via potentiometric titration or NMR pH-dependent chemical shift analysis .

Advanced Research Questions

Q. How does fluorine substitution at the cyclopropane ring influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : Fluorine’s electronegativity increases ring strain and polarizes adjacent C-F bonds, making the cyclopropane susceptible to nucleophilic attack. For example, in acid-catalyzed ring-opening, the fluorine atom stabilizes transition states via inductive effects. Kinetic studies (monitored by ¹⁹F NMR) reveal rate acceleration compared to non-fluorinated analogs. Computational modeling (DFT) can map electron density changes and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability.

- Step 1 : Validate sample purity via LC-MS and elemental analysis.

- Step 2 : Re-test biological activity using standardized assays (e.g., enzyme inhibition IC₅₀ with positive controls).

- Step 3 : Compare results across enantiomers (e.g., rel-(1R,2S) vs. rel-(1S,2R)) to isolate stereospecific effects .

Q. How can computational modeling predict the stereoelectronic effects of the cyclopropane ring in drug design?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations assess:

- Conformational Rigidity : Cyclopropane’s restricted rotation impacts binding to target proteins.

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect alters charge distribution, which can be visualized via Spartan or Gaussian software.

- Docking Studies : Compare binding affinities of fluorinated vs. non-fluorinated analogs to identify optimal substituent positions .

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

- Methodological Answer : Key issues include:

- Catalyst Efficiency : Transition metal catalysts (e.g., Rh₂(OAc)₄) may require optimization for yield and recyclability.

- Purification : Chiral stationary phases (CSPs) for HPLC are costly; alternative methods like crystallization-induced asymmetric transformation (CIAT) can reduce costs.

- Stability : Protect the compound from light and moisture during storage to prevent degradation .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Method | Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium-catalyzed | Rh₂(OAc)₄ | 92 | 65 | |

| Palladium-mediated | Pd(OAc)₂ + Chiral ligand | 88 | 70 | |

| Electrophilic fluorination | Selectfluor® | 85 | 60 |

Table 2 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.35–2.55 (m, cyclopropane H), δ 7.40–7.60 (m, Ph) | |

| ¹⁹F NMR | δ -120 to -125 (d, J = 50 Hz, C-F) | |

| IR | 1700–1720 cm⁻¹ (C=O stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.